[(1-methyl-1H-pyrazol-5-yl)methyl](2-phenylethyl)amine
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Overview
Description
(1-methyl-1H-pyrazol-5-yl)methylamine is an organic compound that features a pyrazole ring and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrazole with 2-phenylethylamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of (1-methyl-1H-pyrazol-5-yl)methylamine may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrazol-5-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(1-methyl-1H-pyrazol-5-yl)methylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-amine: Another pyrazole derivative with similar structural features but different functional groups.
1-sec-butyl-1H-pyrazol-5-yl)methyl](2-phenylethyl)amine: A compound with a similar pyrazole ring but different substituents.
Uniqueness
(1-methyl-1H-pyrazol-5-yl)methylamine is unique due to its specific combination of a pyrazole ring and a phenylethylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H17N3 |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C13H17N3/c1-16-13(8-10-15-16)11-14-9-7-12-5-3-2-4-6-12/h2-6,8,10,14H,7,9,11H2,1H3 |
InChI Key |
YXUPGEQHOXVNOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCCC2=CC=CC=C2 |
Origin of Product |
United States |
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